2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine
Overview
Description
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles have gained significant attention in the field of organic chemistry due to their versatile chemical properties and potential biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine typically involves the reaction of secondary amines with propargyl bromides in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature . This method allows for the formation of the triazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production of triazole derivatives often employs scalable and efficient synthetic routes. One common method is the one-pot synthesis, which involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This approach is advantageous due to its high yield and simplicity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use hydrogen peroxide in an acidic medium, while reduction reactions may use sodium borohydride in an alcoholic solvent .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield triazole N-oxides, while reduction may produce triazole amines .
Scientific Research Applications
2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine involves its interaction with specific molecular targets. For example, in enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the active site of the enzyme, disrupting its function . This binding can occur through hydrogen bonding, coordination with metal ions, or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine include other triazole derivatives such as:
- 1,2,3-Triazole
- 1,2,4-Triazole
- 3,5-Dimethyl-1H-pyrazole
Uniqueness
What sets this compound apart from other triazole derivatives is its specific substitution pattern and the presence of the propylamine group. This unique structure can confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-5(4-8)11-7(3)9-6(2)10-11/h5H,4,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTDXIKGAHOKHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C(C)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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